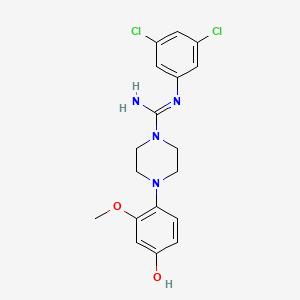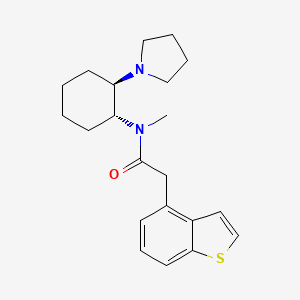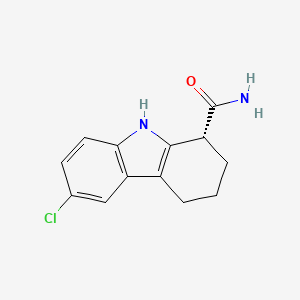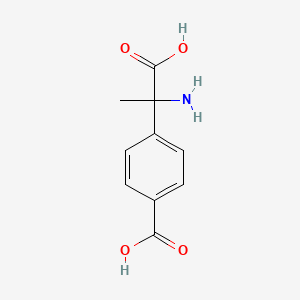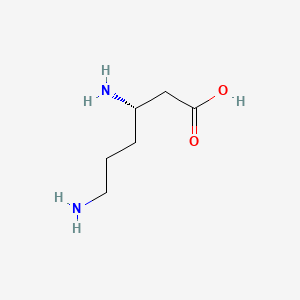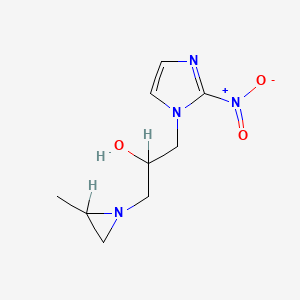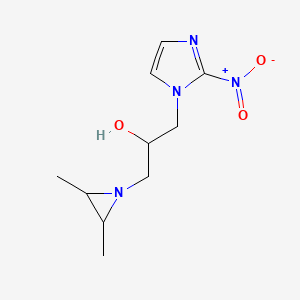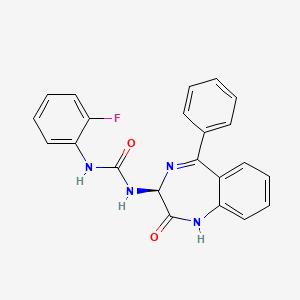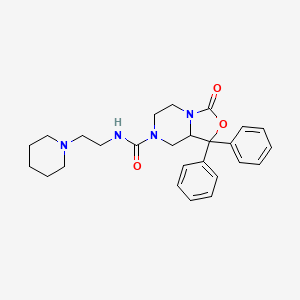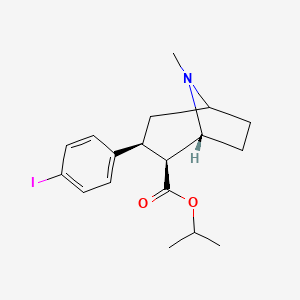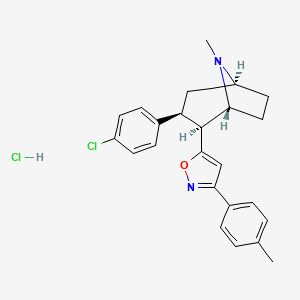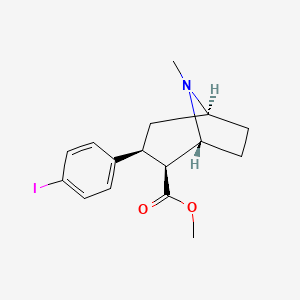
NSC348884
Übersicht
Beschreibung
NSC348884 ist ein niedermolekularer Inhibitor, der für seine Fähigkeit bekannt ist, die Oligomerisierung von Nucleophosmin zu stören, einem multifunktionalen nukleolären Phosphoprotein.
Wissenschaftliche Forschungsanwendungen
NSC348884 wurde ausgiebig auf seine Anwendungen in der Krebsforschung untersucht. Es hat sich gezeigt, dass es die Proliferation verschiedener Krebszelllinien, einschließlich Prostata-, Brust-, Lungen-, Kolon- und Lymphomzellen, hemmt. Die Verbindung stört speziell die Nucleophosmin-Oligomerbildung, was zur Induktion von Apoptose führt. Es wurde auch festgestellt, dass es mit Chemotherapeutika wie Doxorubicin synergisiert und deren zytotoxische Wirkung verstärkt .
Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet die Störung der Nucleophosmin-Oligomerisierung. Durch die Bindung an Nucleophosmin verhindert this compound die Bildung von Strukturen höherer Ordnung, was zur Stabilisierung und Aktivierung des Tumorsuppressoreiweißes p53 führt. Dies führt zur Induktion von Apoptose in Krebszellen. Zusätzlich wurde gezeigt, dass this compound die Zell-Adhäsions-Signalgebung beeinflusst, was zu seinen zytotoxischen Wirkungen beiträgt .
Wirkmechanismus
Target of Action
NSC348884 is a small molecular inhibitor that primarily targets Nucleophosmin (NPM) . NPM is a multifunctional nucleolar phosphoprotein that shuttles between the cytoplasm and the nucleus . It is over-expressed in actively proliferating cells and various cancer cells, including prostate, colon, ovarian, gastric, lymphoma, leukemia, and bladder .
Mode of Action
This compound is supposed to act as a potent inhibitor of NPM oligomerization . It disrupts the formation of NPM oligomers, which are structures formed by the binding of multiple NPM molecules .
Biochemical Pathways
NPM is involved in various cellular processes including ribosome biogenesis, DNA-damage repair, centrosome duplication, and DNA replication . It also plays a role in apoptosis and can modulate p53 stability and activity . this compound, by targeting NPM, could potentially affect these biochemical pathways.
Pharmacokinetics
Detailed pharmacokinetic and pharmacodynamic evaluations of this compound are necessary for further development as a potential therapeutic agent
Result of Action
This compound has been shown to induce apoptosis in several human cancer cell lines . It up-regulates p53, a tumor suppressor, leading to its stability and activation . It has been documented that this compound cytotoxicity is rather associated with modified cell adhesion signaling .
Biochemische Analyse
Biochemical Properties
NSC348884 is known to interact with NPM, a protein that plays a crucial role in various cellular processes, including ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication . This compound was initially thought to act as a potent inhibitor of NPM oligomerization . Recent studies have shown that this compound does not inhibit the formation of NPM oligomers . Instead, it is associated with modified cell adhesion signaling .
Cellular Effects
This compound has been shown to have an inhibitory effect on the proliferation of both wild-type and NPM1-mutant AML cells . It can significantly induce AML cell apoptosis and has a stronger proapoptotic effect on NPM1-mutant AML cells . Moreover, this compound treatment resulted in a rapid increase in Ser15 phosphorylation of p53, leading to its stability and activation .
Molecular Mechanism
The molecular mechanism of this compound involves disrupting NPM oligomer formation, which was initially thought to be its primary mode of action . It has been found that this compound does not inhibit the formation of NPM oligomers . Instead, its cytotoxicity is associated with modified cell adhesion signaling . This suggests that the cytotoxic mechanism of this compound needs to be reconsidered .
Dosage Effects in Animal Models
It has been suggested that this compound could be a useful approach to anticancer therapy
Metabolic Pathways
Given its interaction with NPM, it may influence pathways related to ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication .
Transport and Distribution
Given its interaction with NPM, it may be involved in processes related to nucleolar and cytoplasmic shuttling .
Subcellular Localization
This compound interacts with NPM, which is predominantly located in the granular component of the nucleolus and shuttles dynamically among nucleoli, the nucleoplasm, and the cytoplasm
Vorbereitungsmethoden
Die Synthese von NSC348884 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die genauen Syntheserouten und industriellen Produktionsverfahren sind urheberrechtlich geschützt und in der öffentlichen Literatur nicht allgemein bekannt. Es ist bekannt, dass die Verbindung in hoher Reinheit für Forschungszwecke erhältlich ist .
Analyse Chemischer Reaktionen
NSC348884 unterliegt in erster Linie Reaktionen, die die Bildung von Nucleophosmin-Oligomeren stören. Es bindet an Nucleophosmin und stört dessen Oligomerbildung, was zu Apoptose in Krebszellen führt. Die Verbindung zeigt Cytotoxizität gegenüber Krebszellen und induziert Apoptose durch Hochregulation der p53-Proteinebenen und Phosphorylierung .
Vergleich Mit ähnlichen Verbindungen
NSC348884 ist einzigartig in seiner spezifischen Hemmung der Nucleophosmin-Oligomerisierung. Ähnliche Verbindungen umfassen Sanguinarin und Salvianolsäure A, die ebenfalls zytotoxische Wirkungen auf Krebszellen zeigen. Die Fähigkeit von this compound, die Nucleophosmin-Oligomerbildung zu stören und Apoptose durch p53-Hochregulation zu induzieren, unterscheidet sie von diesen Verbindungen .
Referenzen
Eigenschaften
IUPAC Name |
N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLQEUQAFTQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319638 | |
| Record name | NSC348884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81624-55-7 | |
| Record name | NSC348884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC348884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
